molecular formula C10H14N2O B6254648 (3R)-1-(4-aminophenyl)pyrrolidin-3-ol CAS No. 757933-31-6

(3R)-1-(4-aminophenyl)pyrrolidin-3-ol

Cat. No.: B6254648
CAS No.: 757933-31-6
M. Wt: 178.2
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Description

(3R)-1-(4-Aminophenyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 4-aminophenyl substituent at the nitrogen atom of the pyrrolidine ring and a hydroxyl group at the (3R)-position. This compound is of interest due to its structural motifs, which are common in bioactive molecules targeting enzymes, receptors, or pathogens.

Properties

CAS No.

757933-31-6

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

a) 4-Aminophenyl vs. Methoxyphenylamino Groups

The crystalline form of (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol () replaces the 4-aminophenyl group with a methoxyphenylamino substituent. The methoxy group enhances lipophilicity and may improve blood-brain barrier penetration, but the bulkier triazine-pyrrolo moiety could reduce binding specificity compared to the simpler pyrrolidine scaffold .

b) 4-Aminophenyl vs. Trifluoromethylphenyl

1-(4-Amino-2-(trifluoromethyl)phenyl)pyrrolidin-3-ol () introduces a trifluoromethyl group, which increases electron-withdrawing effects and metabolic stability. However, the CF₃ group may sterically hinder interactions with hydrophilic binding pockets compared to the unsubstituted 4-aminophenyl group .

c) Role of the Amino Group in Chalcone Analogues

In chalcone derivatives (), the 4-aminophenyl group facilitates electrostatic interactions with enzymes like PfFd-PfFNR, achieving up to 50% inhibition. This suggests that the amino group in (3R)-1-(4-aminophenyl)pyrrolidin-3-ol may similarly enhance target binding .

Modifications to the Pyrrolidine Ring

a) Phenylethyl vs. Azetidinyl Substituents

(3R)-1-(azetidin-3-yl)pyrrolidin-3-ol () replaces the 4-aminophenyl group with a smaller azetidine ring. The reduced ring size increases strain but may improve solubility (142.2 g/mol molecular weight) compared to bulkier aromatic substituents .

b) Chloroethyl Substituent

(3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride () introduces a chloroethyl group, enhancing reactivity for alkylation reactions. However, the chlorine atom raises toxicity concerns, limiting therapeutic applications compared to the safer amino group .

c) Tosyl-Protected Analogues

(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol () includes a tosyl (p-toluenesulfonyl) group, which improves stability during synthesis but may reduce bioavailability due to increased molecular weight (342.4 g/mol) .

Stereochemical Influences

Compounds 1a and 1b () demonstrate the critical role of stereochemistry. The (3R)-enantiomer (1b) showed distinct biological activity compared to the (3S)-form (1a), underscoring the importance of the (3R)-configuration in this compound for target selectivity .

Heterocyclic Additions

Analogues like (3R,5S)-5-[3-(2-chloro-4-fluoro-benzyl)-1,2,4-oxadiazol-5-yl]-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol () incorporate oxadiazole and imidazole rings.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted)
This compound 194.24 4-Aminophenyl, (3R)-OH 1.2
1-(4-Amino-2-(CF₃)phenyl)pyrrolidin-3-ol 246.23 4-Amino-2-CF₃-phenyl 2.8
(3R)-1-(azetidin-3-yl)pyrrolidin-3-ol 142.20 Azetidinyl -0.5
(3R)-1-(2-chloroethyl)pyrrolidin-3-ol 186.08 Chloroethyl 1.5

Research Findings and Implications

  • The 4-aminophenyl group enhances electrostatic interactions, as seen in chalcone inhibitors .
  • Stereochemistry at the 3-position critically influences activity, favoring the (3R)-configuration .
  • Bulkier substituents (e.g., methoxyphenylamino) improve crystallinity but may reduce target affinity .
  • Halogenated derivatives (e.g., chloroethyl) offer synthetic versatility but pose toxicity risks .

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